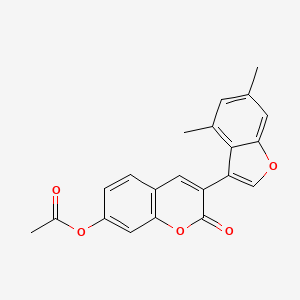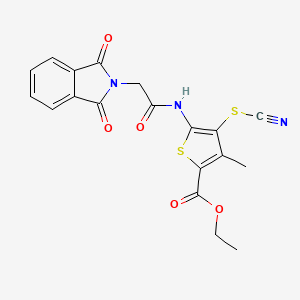![molecular formula C13H13N5OS B2883406 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1208387-63-6](/img/structure/B2883406.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and a pyrazole ring, which is a common motif in pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . These compounds interact with their targets by accepting electrons, which is a key characteristic of their function in photovoltaics and as fluorescent sensors .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications, suggesting they may influence pathways related to light absorption and energy conversion .
Result of Action
Given the compound’s potential use as a visible-light organophotocatalyst, it may influence processes related to light absorption and energy conversion at the molecular and cellular levels .
Action Environment
The use of btz-based compounds in photovoltaics and as fluorescent sensors suggests that light exposure could be a significant environmental factor influencing their action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors such as o-aminothiophenol and chloroacetic acid under acidic conditions[_{{{CITATION{{{_2{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI. The pyrazole ring can be synthesized separately and then coupled with the benzo[c][1,2,5]thiadiazole core using amide bond formation techniques, such as coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its electron-accepting properties make it a valuable component in the design of organic semiconductors and photovoltaic materials.
Biology: In biological research, N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide can be utilized as a fluorescent probe for imaging cellular structures or as a potential inhibitor for various enzymes.
Medicine: The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. It can be explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as advanced polymers or coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but may have different substituents or functional groups.
Pyrazole derivatives: These compounds contain the pyrazole ring but differ in their substituents and overall structure.
Uniqueness: N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole and pyrazole moieties, which provides a balance of electron-accepting and binding properties. This combination allows for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-3-18-8(2)7-11(15-18)13(19)14-9-5-4-6-10-12(9)17-20-16-10/h4-7H,3H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWCFRXSILYQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)

![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)
![2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide](/img/structure/B2883327.png)

![[4-(1H-tetraazol-5-yl)phenoxy]acetic acid](/img/structure/B2883330.png)
![3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2883332.png)
![N-{[4-butyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2883333.png)






